4-(2-{[(2-fluoroanilino)carbothioyl]amino}ethyl)-N-(2-fluorophenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
Description
This compound is a tetrahydro-1(2H)-pyrazinecarbothioamide derivative featuring dual fluorinated aromatic substituents: a 2-fluoroanilino group linked via a carbothioylaminoethyl chain and an N-(2-fluorophenyl)carbothioamide moiety.
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-[2-[(2-fluorophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F2N5S2/c21-15-5-1-3-7-17(15)24-19(28)23-9-10-26-11-13-27(14-12-26)20(29)25-18-8-4-2-6-16(18)22/h1-8H,9-14H2,(H,25,29)(H2,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWQTRATTCGPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=S)NC2=CC=CC=C2F)C(=S)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F2N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Core Modifications
(a) Thiazinane-Based Carboxamide (: )
The compound (2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide shares a fluorophenyl group but differs in core structure (thiazinane vs. pyrazine) and functional groups (carboxamide vs. carbothioamide). Key distinctions include:
- Core Rigidity : The thiazinane ring introduces conformational constraints compared to the partially saturated pyrazine core of the target compound.
- Substituent Effects: The morpholinoethyl group in may reduce lipophilicity relative to the carbothioylaminoethyl chain in the target compound.
- Electron-Withdrawing Groups : Both compounds utilize fluorine on phenyl rings, but the target compound’s dual 2-fluorophenyl groups may enhance steric hindrance and π-stacking interactions compared to the single 4-fluorophenyl group in .
(b) Dihydropyrazoline-Carbothioamide Derivatives (: )
The 3-(aryl)-5-[4-(2,4-dichlorophenylmethoxy)-3-methoxyphenyl]-4,5-dihydropyrazoline-1-carbothioamides share the carbothioamide group but feature a dihydropyrazoline core. Notable comparisons:
- Ring Saturation : The dihydropyrazoline core (a five-membered ring with one double bond) offers less conformational flexibility than the tetrahydro-pyrazine (six-membered, two double bonds reduced).
- Substituent Diversity : The dichlorophenylmethoxy group in introduces bulkier, more lipophilic substituents compared to the target compound’s fluorophenyl groups. This may affect membrane permeability and target binding.
Functional Group Impact
- Carbothioamide vs.
- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity in the target compound may reduce steric hindrance and oxidative metabolism compared to the dichlorophenyl groups in , which could enhance metabolic stability .
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